N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941949-55-9
VCID: VC5795772
InChI: InChI=1S/C20H17ClN2O3/c1-3-10-23-16-7-5-4-6-14(16)18(24)17(20(23)26)19(25)22-15-11-13(21)9-8-12(15)2/h3-9,11,24H,1,10H2,2H3,(H,22,25)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Molecular Formula: C20H17ClN2O3
Molecular Weight: 368.82

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

CAS No.: 941949-55-9

Cat. No.: VC5795772

Molecular Formula: C20H17ClN2O3

Molecular Weight: 368.82

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide - 941949-55-9

Specification

CAS No. 941949-55-9
Molecular Formula C20H17ClN2O3
Molecular Weight 368.82
IUPAC Name N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Standard InChI InChI=1S/C20H17ClN2O3/c1-3-10-23-16-7-5-4-6-14(16)18(24)17(20(23)26)19(25)22-15-11-13(21)9-8-12(15)2/h3-9,11,24H,1,10H2,2H3,(H,22,25)
Standard InChI Key BESWVFAPESPSRG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name delineates its intricate structure: a quinoline core substituted at position 1 with a propenyl group, at position 3 with a carboxamide linked to a 5-chloro-2-methylphenyl moiety, and at position 4 with a hydroxyl group. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.941949-55-9
Molecular FormulaC20H17ClN2O3\text{C}_{20}\text{H}_{17}\text{ClN}_2\text{O}_3
Molecular Weight368.82 g/mol
SMILES NotationCC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
InChI KeyBESWVFAPESPSRG-UHFFFAOYSA-N

The SMILES string and InChI key provide unambiguous representations for cheminformatics applications, enabling precise database searches and molecular modeling studies.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of this quinoline derivative follows multi-step protocols common to heterocyclic chemistry. As detailed in analogous quinoline syntheses , the Gould-Jacobs reaction serves as a foundational method, involving cyclization of aniline derivatives under high-temperature conditions (e.g., reflux in diphenyl ether at ~255°C). Subsequent N-alkylation introduces the propenyl group at position 1, while carboxamide formation at position 3 is achieved via coupling reactions using activating agents like bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) .

Critical Reaction Parameters:

  • Cyclization: Requires stringent temperature control to favor the 4-quinolone tautomer over alternative forms .

  • N-Alkylation: Conducted in anhydrous DMF with sodium hydride as a base, yielding intermediates with >70% purity before hydrolysis .

  • Carboxamide Coupling: Solid-phase synthesis on polystyrene-supported HOBt resin enhances yield and reduces byproducts .

Purification and Analysis

Post-synthetic purification employs thin-layer chromatography (TLC) for rapid monitoring and high-performance liquid chromatography (HPLC) for final isolation. Analytical data (e.g., 1H^1\text{H} NMR) confirm the absence of tautomeric mixtures, with the 4-oxo-1,4-dihydroquinoline form predominating .

Biological Activity and Mechanistic Insights

Anticancer Properties

The propenyl and chloro substituents may confer selectivity toward cancer cell lines. In vitro assays on similar compounds demonstrate:

  • Apoptosis Induction: Activation of caspase-3/7 pathways in HeLa cells (IC50_{50} ≈ 12–18 µM).

  • Angiogenesis Suppression: Inhibition of VEGF secretion in endothelial cells at submicromolar concentrations.

Research Gaps and Future Directions

Unexplored Pharmacodynamics

Despite its promising scaffold, critical data gaps persist:

  • ADMET Profiles: No published studies address absorption, distribution, or metabolic stability.

  • Target Identification: Proteomics approaches (e.g., affinity chromatography) could elucidate protein-binding partners.

Synthetic Optimization

Future work should prioritize:

  • Green Chemistry Adaptations: Replacing diphenyl ether with ionic liquids to reduce environmental impact .

  • Enantioselective Synthesis: Chiral resolution to isolate bioactive stereoisomers.

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